molecular formula C32H45NO9 B1140497 alpha-Lipomycin CAS No. 51053-40-8

alpha-Lipomycin

カタログ番号: B1140497
CAS番号: 51053-40-8
分子量: 587.7
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antimicrobial Properties

Alpha-lipomycin is primarily recognized for its antibacterial activity against Gram-positive bacteria. Unlike other polyene antibiotics that target fungi, this compound exhibits specificity towards bacterial pathogens such as Bacillus subtilis, Staphylococcus aureus, and enterococci. Its mechanism of action involves disrupting bacterial cell membranes, making it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis0.5 µg/mL
Staphylococcus aureus1 µg/mL
Enterococcus faecalis2 µg/mL

Biosynthetic Research

The biosynthetic gene cluster responsible for this compound production has been extensively studied. This cluster includes multiple polyketide synthase genes and nonribosomal peptide synthetase genes, which contribute to the complex structure of the antibiotic . Understanding these biosynthetic pathways enables researchers to engineer more potent analogs and explore their therapeutic potential.

Case Study: Engineering this compound Analog

Recent studies have demonstrated the successful engineering of a novel analog of this compound, known as 21-methyl-alpha-lipomycin. This was achieved by manipulating the substrate specificity of the polyketide synthase involved in its biosynthesis . The engineered compound exhibited similar antimicrobial activity to the parent compound, highlighting the potential for creating derivatives with enhanced efficacy or reduced toxicity.

Drug Development

This compound's unique structure and mechanism of action make it a valuable candidate for drug development. Its ability to target Gram-positive bacteria, particularly those resistant to conventional antibiotics, positions it as a promising lead compound in antibiotic discovery programs .

Table 2: Potential Applications in Drug Development

Application AreaDescription
Antibiotic ResistanceTargeting resistant strains of Gram-positive bacteria
Combination TherapyPotential use with other antibiotics to enhance efficacy
Anticancer ResearchInvestigating cytotoxic effects on cancer cells

Biotechnological Applications

The genetic manipulation of Streptomyces aureofaciens has opened avenues for biotechnological applications. By utilizing CRISPR/Cas9 technology, researchers can create targeted mutations within the this compound biosynthetic pathway to enhance production yields or alter product profiles . This approach not only improves efficiency but also allows for the exploration of novel compounds derived from this compound.

Case Study: CRISPR/Cas9 in Lipomycin Production

A recent study employed CRISPR/Cas9 to knock out specific genes in the biosynthetic pathway of this compound, leading to increased yields of the antibiotic. This technique provides a powerful tool for metabolic engineering in microbial systems .

特性

IUPAC Name

3-[4-[13-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPRNHPFSOESDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of the biosynthetic gene cluster discovery for α-lipomycin?

A1: The identification and characterization of the biosynthetic gene cluster for α-lipomycin, produced by Streptomyces aureofaciens Tü117, represents a significant step forward in understanding how this antibiotic is produced. The cluster contains 22 genes involved in various aspects of α-lipomycin biosynthesis, including a polyketide synthase system responsible for assembling its carbon backbone. [] This discovery paves the way for potential genetic manipulation of the pathway to produce novel derivatives or increase production yields.

Q2: How is the structure of α-lipomycin different from altamycin A, another polyene antibiotic?

A2: While both α-lipomycin and altamycin A belong to the polyene antibiotic family and contain a sugar moiety (D-digitoxose), their structures differ in a key aspect. [, ] Altamycin A possesses a tetraene system of conjugated double bonds, meaning it has four consecutive double bonds in its structure. In contrast, the exact structure of the conjugated system in α-lipomycin is not detailed in the provided abstracts. This difference in the polyene system could have implications for their respective biological activities and mechanisms of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。